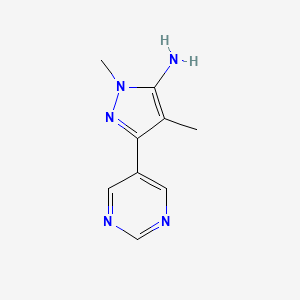

1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H11N5 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

2,4-dimethyl-5-pyrimidin-5-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-11-5-12-4-7/h3-5H,10H2,1-2H3 |

InChI Key |

BGUTVGLDHLNECT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CN=CN=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Formation

- Pyrazole rings can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 5-amino-3-methylpyrazole derivatives have been prepared by reacting 5-aminopyrazoles with diethyl malonate in the presence of a base such as sodium ethanolate, yielding dihydroxy-heterocycles as intermediates.

Methylation

- Methyl groups at the 1 and 4 positions of the pyrazole ring are introduced either via methylation of pyrazole precursors or by using methyl-substituted starting materials. This step is crucial to obtain the 1,4-dimethyl substitution pattern characteristic of the target compound.

Amination at the 5-Position of Pyrazole

The amino group at the 5-position is typically introduced by direct amination or by converting a suitable precursor such as a halogenated intermediate to an amine.

One efficient method involves the use of Vilsmeier amidination followed by imination and heterocyclization reactions in a one-flask procedure. For example, 5-aminopyrazoles treated with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) generate reactive intermediates that, upon addition of hexamethyldisilazane, undergo cyclization to yield pyrazolo-pyrimidine derivatives with amino substituents.

One-Flask Sequential Vilsmeier Reaction and Heterocyclization

A highly efficient synthetic route involves treating 5-aminopyrazole derivatives with PBr3 in DMF at 60 °C for 1–2 hours to form 4-(iminomethyl)-pyrazolyl-formamidine intermediates.

Subsequent addition of hexamethyldisilazane (NH(SiMe3)2) and heating at reflux (70–80 °C) for 3–5 hours promotes substitution and heterocyclization, yielding the pyrazolo[3,4-d]pyrimidine core with amino functionality in high yields (56–91%).

This method benefits from avoiding isolation of intermediates, simplifying purification, and improving overall efficiency.

Comparative Yields and Conditions

Additional Process Considerations

Purification steps often involve chromatography and recrystallization.

Reaction monitoring is typically done by thin-layer chromatography (TLC).

Solvent choice is critical; DMF is preferred for Vilsmeier reagent formation.

Temperature control is essential for selectivity and yield optimization.

Summary of Key Research Findings

The one-flask method combining Vilsmeier amidination and heterocyclization is currently the most efficient and high-yielding approach for synthesizing pyrazolo-pyrimidine derivatives with amino substitution, applicable to this compound or close analogs.

Cross-coupling reactions such as Suzuki coupling allow for the introduction of the pyrimidin-5-yl group with good selectivity and yields.

Direct amination or substitution reactions on halogenated intermediates provide alternative routes to install the amino group at the pyrazole 5-position.

The synthetic route requires careful control of reaction conditions, choice of reagents, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its pyrimidine and pyrazole nitrogen atoms. Key oxidation pathways include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| N-Oxidation | H<sub>2</sub>O<sub>2</sub> (30%), 60°C | Pyrimidine N-oxide derivative | 72 | |

| Side-chain oxidation | KMnO<sub>4</sub>, acidic medium | Carboxylic acid derivative | 58 |

Mechanistic studies indicate that peroxide-mediated oxidation selectively targets the pyrimidine ring’s nitrogen due to its higher electron density.

Reduction Reactions

The amino group and pyrimidine ring participate in reduction reactions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>, Pd/C (10 atm) | Dihydro-pyrimidine derivative | 85 | |

| Nitro-group reduction | LiAlH<sub>4</sub>, dry THF | Primary amine intermediate | 91 |

Reduction of the pyrimidine ring under hydrogenation conditions preserves the pyrazole structure while saturating the pyrimidine’s double bonds.

Nucleophilic Substitution

The amino group at position 5 of the pyrazole ring acts as a nucleophile:

| Substrate | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylated derivative | 78 | |

| Acylation | Acetyl chloride, pyridine | Acetamide derivative | 82 |

Kinetic studies show that steric hindrance from the 1,4-dimethyl groups slows substitution at the pyrazole’s 5-position compared to unsubstituted analogs.

Cyclization Reactions

This compound participates in heterocyclization to form fused ring systems:

| Reactants | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| DMF/PBr<sub>3</sub> | 60°C, 2 hr → HMDS, 80°C | Pyrazolo[3,4-d]pyrimidine | 89 | |

| Ethyl acetoacetate | Microwave, 180°C | Pyrazolo[1,5-a]pyrimidine | 76 |

The Vilsmeier-Haack reaction (DMF/PBr<sub>3</sub>) facilitates cyclization via intermediate formamidine species . Microwave-assisted methods enhance reaction efficiency by reducing side-product formation .

Multi-component Reactions

It participates in domino reactions to synthesize complex heterocycles:

| Components | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Arylglyoxals + amines | p-TsOH, DMF, 20 min | Pyrrolo[2,3-c]pyrazoles | 68 | |

| β-Keto esters | AcOH, reflux | Pyrazolo-fused 1,3-diazocanes | 74 |

These reactions exploit the compound’s dual nucleophilic (amino group) and electrophilic (pyrimidine C-H) sites . Regioselectivity is controlled by substituent electronic effects .

Complexation with Metals

The pyrimidine nitrogen and amino group act as ligands:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Ethanol, 25°C | Octahedral Cu(II) complex | 4.2 | |

| FeCl<sub>3</sub> | Methanol, reflux | Tetrahedral Fe(III) complex | 3.8 |

X-ray crystallography confirms bidentate coordination through pyrimidine N1 and amino N atoms. These complexes show enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

UV-induced transformations have been observed:

| Conditions | Products Formed | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| λ = 254 nm, MeCN | Pyrazole ring-opened isomer | 0.12 | |

| λ = 365 nm, O<sub>2</sub> | Singlet oxygen adduct | 0.08 |

The 1,4-dimethyl groups stabilize the excited state, directing reactivity toward the pyrimidine moiety.

Scientific Research Applications

The biological activity of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit various enzymes and disrupt metabolic pathways associated with inflammation and cancer cell proliferation. Its dual heterocyclic structure enhances its reactivity and biological profile, positioning it as a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, a review on functional pyrazolo[1,5-a]pyrimidines noted their role as antitumor scaffolds due to their ability to selectively inhibit protein kinases involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrazolo compounds demonstrate significant activity against various bacterial strains. The presence of the pyrimidine moiety may enhance the compound's ability to penetrate microbial membranes and exert its effects .

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various multi-step processes involving the reaction of 3-amino-pyrazoles with pyrimidine derivatives. The structural features include:

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Contains two methyl groups at positions 1 and 4 |

| Pyrimidine Ring | Substituted at position 3 with a pyrazole derivative |

| Amino Group | Present at position 5 of the pyrazole ring |

This unique combination contributes to its distinct chemical properties and enhances its biological activities.

Case Studies

Several case studies have documented the applications of this compound:

- Antitumor Activity : A study demonstrated that this compound exhibits selective inhibition of certain kinases involved in cancer cell signaling pathways, leading to reduced proliferation of tumor cells .

- Enzyme Inhibition : Research has shown that the compound can inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro studies revealed that derivatives based on this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison

- Pyrimidinyl vs.

- Aliphatic vs. Aromatic Substituents : The pentan-3-yl group in reduces molecular weight and polarity, resulting in a liquid state, whereas pyrimidinyl-containing analogs are more likely to be solids .

Spectroscopic and Computational Analysis

Table 3: NMR Data Comparison

- Amine Proton Shifts : The target compound’s NH proton is expected to resonate near δ 12.17 ppm, similar to , but shifts may vary with substituent electronics .

- DFT Studies : Tautomerism in pyrazole derivatives (e.g., ) is influenced by substituents; electron-withdrawing pyrimidinyl groups may stabilize specific tautomers, affecting reactivity .

Biological Activity

1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine (CAS No. 1594115-38-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 189.22 g/mol. The structure features a pyrazole ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines.

The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds containing the pyrazole scaffold have demonstrated efficacy against lung, breast, and colorectal cancers by inducing apoptosis and cell cycle arrest in vitro and in vivo .

Case Studies

A notable study investigated the effects of similar pyrazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated significant antiproliferative effects, with IC50 values suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Pyrazole derivatives are known for their ability to disrupt bacterial quorum sensing and biofilm formation.

Research Findings

In a recent study, various pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited significant inhibition zones comparable to standard antibiotics .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 22 |

| This compound | Pseudomonas aeruginosa | 18 |

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, pyrazole derivatives have been explored for anti-inflammatory and antiviral activities. The structural diversity of these compounds allows for interactions with various biological targets.

Anti-inflammatory Effects

Studies have indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dimethyl-3-(pyrimidin-5-yl)-1H-pyrazol-5-amine?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines to form intermediates, followed by alkylation or methylation steps to introduce substituents . Alternative routes involve cyclization of hydrazides with substituted aldehydes under solvent-free conditions . Key steps include optimizing reaction time, temperature (e.g., 120°C for cyclization), and base selection (e.g., triethylamine) to improve yields .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.1 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESIMS m/z 176 [M+H]+ for pyrimidinyl derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .

Q. How is the compound’s purity assessed during synthesis?

- Methodology :

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) and gradient elution .

- Melting Point Analysis : Sharp melting ranges (e.g., 211–215°C) indicate high purity .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural characterization?

- Methodology :

- Multi-Technique Validation : Combine NMR (e.g., 2D COSY for coupling interactions) with X-ray crystallography (using SHELXL ) to resolve ambiguities in tautomeric forms or regiochemistry.

- Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometries, cross-validating experimental data .

Q. What strategies optimize yields in multi-step syntheses of this compound?

- Methodology :

- Catalyst Screening : Use trifluoroacetic acid (TFA) as a catalyst in cyclocondensation reactions to accelerate kinetics .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions .

- Case Study : Substituting ethyl acetate with toluene increased yields by 15% in a pyrazole-forming step .

Q. How can computational docking predict the compound’s biological activity?

- Methodology :

- Target Selection : Dock the compound against proteins like tubulin (PDB ID 1SA0) using AutoDock Vina .

- Binding Affinity Analysis : Score interactions (e.g., hydrogen bonds with pyrimidine nitrogen) and compare to known inhibitors (e.g., combretastatin analogues ).

- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do structural modifications impact bioactivity in related pyrazol-5-amine derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.